molecular formula C20H21N3O4S2 B2462575 (4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941892-78-0

(4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2462575
CAS No.: 941892-78-0
M. Wt: 431.53
InChI Key: NQTLZYYLWYBNHD-UHFFFAOYSA-N
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Description

“(4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Scientific Research Applications

Anti-mycobacterial Chemotypes

The compound's scaffold has been identified as a new chemotype with potential anti-mycobacterial properties. A study reported the synthesis and evaluation of diverse benzo[d]thiazole-2-carboxamides, including derivatives related to (4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone, showing promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. These compounds exhibited minimal cytotoxicity and decent therapeutic indices, making them notable in tuberculosis research (Pancholia et al., 2016).

Antibacterial Screening

New series of thiazolyl pyrazole and benzoxazole derivatives have been synthesized, which are structurally related to the queried compound. These derivatives have been characterized and screened for their antibacterial activities. Such studies contribute to the ongoing search for novel antibacterial agents (Landage et al., 2019).

Synthesis and Antimicrobial Activity

Further research on similar piperazine derivatives highlights their potential in antimicrobial applications. New pyridine derivatives synthesized using amino-substituted benzothiazoles and chloropyridine showed modest antimicrobial activity against various bacterial and fungal strains (Patel et al., 2011).

Structural Studies and DFT Calculations

Structural studies and density functional theory (DFT) calculations on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives provide insights into the reactive sites for electrophilic and nucleophilic interactions. Such studies are crucial for understanding the molecular interactions and potential applications of these compounds (Kumara et al., 2017).

Radioligand Development for PET Imaging

The development of carbon-11-labeled arylpiperazinylthioalkyl derivatives, structurally similar to the queried compound, for positron emission tomography (PET) imaging, showcases the potential of these compounds in medical imaging and neuroscience research (Gao et al., 2012).

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-27-15-8-6-14(7-9-15)19(24)22-10-12-23(13-11-22)20-21-18-16(28-20)4-3-5-17(18)29(2,25)26/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTLZYYLWYBNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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